2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole
Description
2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole is a benzoxazole derivative characterized by a chloroethyl group at position 2 and an ethylsulfonyl group at position 5 of the heterocyclic ring. Benzoxazoles are aromatic compounds containing fused benzene and oxazole rings, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C11H12ClNO3S |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
2-(1-chloroethyl)-5-ethylsulfonyl-1,3-benzoxazole |
InChI |
InChI=1S/C11H12ClNO3S/c1-3-17(14,15)8-4-5-10-9(6-8)13-11(16-10)7(2)12/h4-7H,3H2,1-2H3 |
InChI Key |
YDHSLPBCBZICNS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate electrophiles. One common method includes the reaction of 2-aminophenol with β-diketones in the presence of a Brønsted acid and CuI catalyst . Another approach involves the use of ortho-substituted anilines with functionalized orthoesters .
Industrial Production Methods
Industrial production methods for benzoxazoles often employ green chemistry principles. For instance, the use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported . This method not only provides high yields but also minimizes environmental impact.
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound exhibits reactivity due to its chloroethyl and ethylsulfonyl moieties.
2.1 Nucleophilic Substitution of Chloroethyl Group
The chloroethyl group undergoes nucleophilic substitution, facilitating functionalization. For example:
This reaction enables coupling with nucleophiles (e.g., amines, thiols) to form derivatives.
2.2 Electrophilic Reactivity of Ethylsulfonyl Group
The ethylsulfonyl group enhances electrophilicity, enabling reactions with nucleophiles. For instance, sulfonation reactions or alkylation at the benzoxazole ring may occur .
2.3 Benzoxazole Ring Stability
The fused benzoxazole system provides aromatic stability, minimizing side reactions during functional group transformations .
Comparative Analysis of Related Compounds
A comparison of structurally similar benzoxazole derivatives highlights differences in substituents and reactivity:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole | Chloroethyl + ethylsulfonyl groups | Potential anti-inflammatory |
| 2-(1-Chloroethyl)-1,3-oxazole | Oxazole ring | Antimicrobial |
| 4-Ethylbenzenesulfonamide | Sulfonamide group | Antibacterial |
| 2-Acetamido-2-(ethylthio)acetamide | Thioether + amide groups | Immunomodulatory |
Scientific Research Applications
2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzoxazole core significantly influence molecular weight, polarity, and reactivity. Key comparisons include:
Key Observations :
- Chloroethyl vs. Halogen Substituents : The chloroethyl group in the target compound may offer superior leaving-group capability compared to bromo or fluoro substituents (e.g., in ), enabling nucleophilic substitution reactions .
- Trifluoromethylsulfonyl in Oxazosulfyl : This substituent in Oxazosulfyl increases hydrophobicity and metabolic stability, critical for pesticidal efficacy .
Biological Activity
The compound 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole is a member of the benzo[d]oxazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Antimicrobial Activity
Research indicates that compounds with the benzo[d]oxazole scaffold exhibit significant antimicrobial properties. A study synthesized various derivatives of 5-ethylsulfonyl-2-(substituted-phenyl)benzoxazole and evaluated their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results showed a broad spectrum of activity with minimum inhibitory concentration (MIC) values ranging from 7.81 to 250 µg/mL , indicating promising potential for further development in antimicrobial therapies .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole | 7.81 - 250 | Various bacteria and fungi |
Antifungal Activity
The antifungal activity of benzo[d]oxazole derivatives has been extensively studied. For example, derivatives were tested against several phytopathogenic fungi, revealing that the introduction of electron-withdrawing groups significantly enhanced antifungal potency. Compounds demonstrated IC50 values ranging from 12.27 to 65.25 µg/mL , with specific derivatives showing superior activity against pathogens like Fusarium solani and Botrytis cinerea .
| Compound | IC50 (µg/mL) | Fungal Species |
|---|---|---|
| 5a | 12.27 | Fusarium solani |
| 5b | 15.98 | Botrytis cinerea |
| 5c | 50.04 | Fusarium solani |
Anticancer Activity
The anticancer potential of compounds based on the benzo[d]oxazole framework has also been highlighted in recent studies. For instance, the compound was evaluated for its cytotoxic effects on B16F10 melanoma cells, showing significant inhibition of cell viability at concentrations as low as 1 µM after 48 hours of treatment. This suggests that derivatives of benzo[d]oxazole could serve as potential candidates for cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory properties of benzo[d]oxazole compounds are attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). A study demonstrated that certain derivatives exhibited up to 60% protection against inflammation-induced granuloma formation in animal models, indicating their potential use as anti-inflammatory agents . Molecular docking studies further supported these findings by showing strong interactions with COX-2.
Case Studies and Research Findings
- Antimicrobial Efficacy : A comprehensive study compared the efficacy of various benzoxazole derivatives against drug-resistant strains, revealing that some compounds were more potent than standard treatments like fluconazole against specific fungal isolates .
- Molecular Docking Studies : Molecular modeling approaches have been utilized to predict the binding affinities of these compounds to target proteins involved in inflammation and cancer progression, providing insights into their mechanisms of action .
- Toxicity Assessments : In vivo studies indicated that while exhibiting therapeutic effects, some derivatives displayed lower ulcerogenic potential compared to traditional NSAIDs, suggesting a favorable safety profile for clinical applications .
Q & A
Q. What are the established synthetic routes for 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole likely involves sequential functionalization of a benzoxazole core. A plausible route includes:
Sulfonylation : Introduce the ethylsulfonyl group at the 5-position via sulfonation of a benzoxazole precursor using ethylsulfonyl chloride under basic conditions (e.g., NaH in DMF) .
Chloroethylation : Attach the 1-chloroethyl group at the 2-position via nucleophilic substitution. For example, reacting 5-(ethylsulfonyl)benzo[d]oxazole with 1-chloroethylmagnesium bromide in anhydrous THF at low temperatures (−78°C to 0°C) .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Q. Key Optimization Parameters :
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Methodological Answer :
- ¹H/¹³C NMR :
- Identify the benzo[d]oxazole core via aromatic protons (δ 7.2–8.5 ppm) and carbons (δ 110–150 ppm).
- The ethylsulfonyl group shows a triplet for CH₂ (δ ~3.5 ppm) and a quartet for CH₃ (δ ~1.3 ppm). The 1-chloroethyl group appears as a doublet (δ ~1.8 ppm for CH₃) and a multiplet (δ ~4.2 ppm for CHCl) .
- IR : Confirm sulfonyl (S=O stretching at ~1350–1300 cm⁻¹) and C-Cl (600–800 cm⁻¹) groups .
- Mass Spectrometry (MS) : Look for the molecular ion peak matching the molecular weight (C₁₁H₁₂ClNO₃S: calculated 273.03 g/mol) and fragmentation patterns (e.g., loss of Cl or SO₂Et) .
Q. What are the critical physicochemical properties to characterize for this compound, and how are they measured?
Methodological Answer :
- Melting Point : Determine via capillary tube method (e.g., Büchi M-560). Expected range: 100–120°C (analogous to benzoxazole derivatives) .
- Solubility : Test in solvents (DMSO, ethanol, water) using gravimetric analysis or UV-Vis spectroscopy.
- LogP : Measure via shake-flask method (octanol/water partition) or computational tools (e.g., Molinspiration). Predicted LogP ~2.5 due to sulfonyl and chloroethyl groups .
- Stability : Assess via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can stereochemical control be achieved during the introduction of the 1-chloroethyl group?
Methodological Answer :
- Chiral Auxiliaries : Use enantiomerically pure Grignard reagents (e.g., (R)- or (S)-1-chloroethylmagnesium bromide) to control configuration at the chiral center .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Cu(I) with chiral ligands) during alkylation to induce enantioselectivity .
- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .
Q. How do solvent polarity and temperature affect the compound’s stability in catalytic or biological assays?
Methodological Answer :
- Stability Screening :
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, in aqueous buffer (pH 7.4), t₁/₂ may decrease at higher temperatures due to hydrolytic cleavage of the sulfonyl group .
- Mitigation Strategies : Use stabilizers (e.g., antioxidants like BHT) or lyophilization for long-term storage .
Q. How can computational methods aid in understanding structure-activity relationships (SAR) for this compound?
Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using AutoDock Vina. Focus on sulfonyl and chloroethyl groups’ roles in binding affinity .
- QSAR Modeling : Corrogate experimental bioactivity data with descriptors (e.g., LogP, polar surface area) to predict modifications for enhanced potency .
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at the chloroethyl site .
Q. How should researchers resolve contradictions in spectral data reported across studies?
Methodological Answer :
- Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., 5-(ethylsulfonyl)benzoxazole derivatives) .
- Isotopic Labeling : Use ¹³C-labeled reagents to confirm assignment of ambiguous signals .
- Collaborative Reproducibility : Replicate synthesis and characterization in independent labs to verify results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
